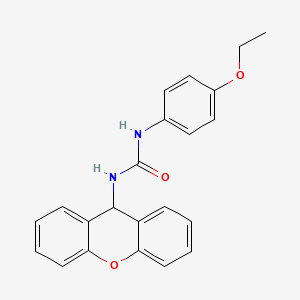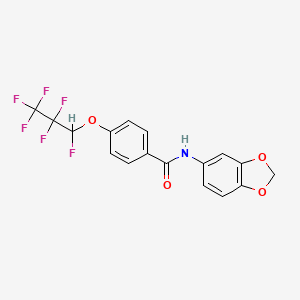![molecular formula C18H17N5O3 B4332168 N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE](/img/structure/B4332168.png)
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
描述
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3-azabicyclo[3.1.0]hexane] core, which is fused with a dioxolane ring, and it contains multiple functional groups, including amino, cyano, and acetamide groups. The presence of these functional groups and the spirocyclic structure make this compound an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the spirocyclic core: The spirocyclic core can be synthesized by a cyclization reaction involving a suitable precursor, such as a dicyano compound and an azabicyclo compound.
Introduction of the dioxolane ring: The dioxolane ring can be introduced by reacting the spirocyclic intermediate with a suitable reagent, such as an epoxide or a diol.
Functional group modifications: The amino, cyano, and acetamide groups can be introduced through various functional group transformations, such as nucleophilic substitution, reduction, and acylation reactions.
Industrial Production Methods
Industrial production of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using specific catalysts, solvents, and temperature control to ensure efficient and scalable production.
化学反应分析
Types of Reactions
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups, such as cyano groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups and spirocyclic structure allow it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide can be compared with other similar compounds, such as:
4,5-Dicyano-1,2,3-triazole:
2-amino-4,5-dicyanoimidazole: An important intermediate for the preparation of pyrimidine bases and other organic compounds.
5-amino-4,6-dicyano-3-dicyanomethylene-1,8,8-trimethyl-2-azabicyclo[2.2.2]oct-5-ene:
These compounds share some structural similarities with N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide but differ in their specific functional groups and applications, highlighting the uniqueness of each compound.
属性
IUPAC Name |
N-[4-(2'-amino-1',5'-dicyano-4-methylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-6'-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-10-7-25-18(26-10)17(9-20)14(16(17,8-19)15(21)23-18)12-3-5-13(6-4-12)22-11(2)24/h3-6,10,14H,7H2,1-2H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINTIDTJRIJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=C(C=C4)NC(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)

![N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE](/img/structure/B4332093.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)


![6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)

![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B4332162.png)
![2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4332167.png)

